2-(2-Bromoethyl)-1,3-dichlorobenzene

Description

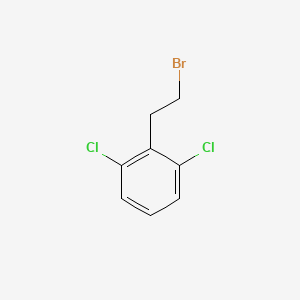

The utility of 2-(2-Bromoethyl)-1,3-dichlorobenzene in organic chemistry is best understood by examining its two key structural features: the dichlorinated benzene (B151609) core and the bromoethyl functional group. The strategic placement of chlorine and bromine atoms on the molecule allows chemists to precisely control chemical reactions and build complex molecular frameworks with high efficiency.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇BrCl₂ chemicalbook.com |

| Molecular Weight | 253.95 g/mol chemicalbook.com |

| CAS Number | 40173-94-2 chemicalbook.com |

| Synonyms | 2,6-Dichlorophenethyl bromide, 2-(2,6-Dichlorophenyl)ethyl bromide chemicalbook.com |

Halogenated organic compounds are indispensable tools in modern organic synthesis, offering exceptional versatility in molecular design. chemicalbook.com The strategic incorporation of halogens like chlorine and bromine onto a benzene ring enables precise control over the molecule's electronic properties, reactivity, and lipophilicity. chemicalbook.com These characteristics are critical in medicinal chemistry for tuning the bioactivity of a molecule and in materials science for enhancing performance. chemicalbook.com

Polysubstituted benzenes, such as the dichlorobenzene core of the title compound, are particularly important. The relative positions of the halogen substituents strongly influence the outcome of further reactions, such as electrophilic aromatic substitution. fishersci.ca The ability to plan a sequence of reactions in the correct order is crucial for the successful synthesis of complex aromatic compounds. fishersci.ca

The chlorine atoms on the benzene ring of this compound are relatively unreactive under many conditions, but they serve as key handles for metal-catalyzed cross-coupling reactions. sigmaaldrich.com Reactions like the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds, frequently utilize aryl halides as starting materials. bloomtechz.com The presence of two chlorine atoms offers the potential for sequential or double coupling reactions, allowing for the construction of elaborate molecular architectures from a simple, well-defined core. The synthesis of these halogenated scaffolds often requires multi-step procedures, sometimes involving nitration, reduction, and Sandmeyer reactions to install the halogens at the desired positions. nih.gov

The bromoethyl group, -CH₂CH₂Br, is a highly versatile functional group in organic synthesis. bloomtechz.com As a primary alkyl halide, the carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in substitution reactions, typically proceeding through an SN2 mechanism. bloomtechz.com This reactivity makes it an excellent "handle" for derivatization—a process of chemically modifying a compound to produce a new one with different properties suitable for a specific application, such as improving detectability in gas chromatography (GC) or altering biological activity. prepchem.comprepchem.com

Common derivatization reactions involving a bromoethyl group include:

Alkylation: Reaction with nucleophiles like amines, thiols, or phenoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. thermofisher.comlookchem.com

Formation of Azides: Reaction with sodium azide (B81097) yields an alkyl azide, a precursor for amines or for use in "click chemistry" reactions like the synthesis of triazoles. sigmaaldrich.combloomtechz.com

Elimination Reactions: Treatment with a strong base can induce an elimination reaction to form a vinyl group (a carbon-carbon double bond), converting the bromoethyl moiety into a styrene (B11656) derivative. bloomtechz.com

Furthermore, the bromoethyl group is pivotal for carbon-carbon bond formation. bloomtechz.com It can be converted into an organometallic species, such as a Grignard reagent (by reacting with magnesium metal), which then acts as a potent carbon-based nucleophile. This reagent can attack a variety of electrophiles (e.g., aldehydes, ketones, esters) to create more complex carbon skeletons. bloomtechz.com Alternatively, the bromoethyl group can act as the electrophile in coupling reactions with organometallic reagents or in the alkylation of enolates. tandfonline.com

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Displacement of the bromide ion by a nucleophile (e.g., -CN, -N₃, -OR, -SR). bloomtechz.com | Introduces a wide variety of functional groups. |

| Elimination (E2) | Removal of HBr using a strong base to form an alkene (styrene derivative). bloomtechz.com | Creates unsaturation for further reactions like polymerization or addition. |

| Grignard Reagent Formation | Reaction with magnesium metal to form an organomagnesium halide. bloomtechz.com | Creates a potent carbon nucleophile for C-C bond formation. |

| Coupling Reactions | Acts as an electrophile in reactions with organocuprates or other organometallics. bloomtechz.com | Forms new carbon-carbon bonds with high precision. |

While extensive research databases contain numerous entries for related structures, specific published research focusing directly on this compound is not widespread. However, the synthetic utility of this compound can be inferred from studies on closely related molecules and its constituent parts.

Research on its constitutional isomer, 2-(1-bromoethyl)-1,3-dichlorobenzene (B3250628) (CAS 20444-00-2), demonstrates the potential of this structural framework. researchgate.net This isomer has been used as a precursor to synthesize 1-(2,6-dichlorophenyl)ethylamine. researchgate.net This amine, in turn, has been successfully employed as an efficient chiral auxiliary in the Staudinger reaction to produce β-lactams with high diastereoselectivity. researchgate.net β-lactams are a core structural component of many important antibiotic drugs. This application highlights how the dichlorophenyl scaffold, combined with a reactive side chain, can be instrumental in asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals.

Furthermore, more complex molecules incorporating the dichlorophenyl moiety are subjects of significant research. For example, a derivative, 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), has been identified as a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor and has entered clinical trials. nih.gov The synthesis of this complex molecule relies on starting materials derived from substituted phenylalanines, showcasing the value of the dichlorophenyl group in constructing sophisticated bioactive compounds.

The likely research trajectory for this compound itself would be as a key intermediate. Its bromoethyl "handle" allows for facile connection to other molecular fragments through substitution or coupling reactions, while the dichlorinated ring provides a stable, sterically defined core that can be further functionalized if necessary. Its application is anticipated in the synthesis of novel agrochemicals, materials, and pharmaceutical candidates where the specific substitution pattern is required to achieve a desired biological or physical property.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPYIRPUBVKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289051 | |

| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40173-94-2 | |

| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40173-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for the Preparation of 2 2 Bromoethyl 1,3 Dichlorobenzene

Regioselective Bromination of the Ethyl Side Chain Precursor

A primary synthetic strategy involves the selective bromination of the ethyl group on a 2-ethyl-1,3-dichlorobenzene precursor. This approach requires precise control to ensure the bromine atom is added to the benzylic position of the ethyl side chain, a position activated by the adjacent aromatic ring.

Optimized Radical Bromination Protocols (e.g., utilizing N-Bromosuccinimide in 1,2-dichlorobenzene)

Radical bromination is a key method for selectively halogenating positions adjacent to an aromatic ring (benzylic positions). youtube.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of molecular bromine, which minimizes competing reactions such as addition to the aromatic ring. masterorganicchemistry.com This process, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator or light. masterorganicchemistry.comwikipedia.org

The reaction mechanism begins with the initiation step, where a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide generates radicals upon heating. wikipedia.org These radicals then abstract a bromine atom from NBS to form a bromine radical (Br•). The propagation phase involves the bromine radical abstracting a hydrogen atom from the benzylic carbon of the 2-ethyl-1,3-dichlorobenzene, which is the most reactive C-H bond due to the stability of the resulting benzylic radical through resonance. youtube.com This benzylic radical then reacts with another molecule of NBS (or the Br2 generated in situ) to form the desired product, 2-(2-bromoethyl)-1,3-dichlorobenzene, and a new bromine radical, which continues the chain reaction. youtube.com The use of an inert solvent, such as carbon tetrachloride (CCl4) or in this specific context, 1,2-dichlorobenzene, is standard. wikipedia.org

Table 1: Comparison of Radical Bromination Conditions

| Brominating Agent | Initiator | Solvent | Key Feature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride, 1,2-Dichlorobenzene | Provides a low concentration of Br2, enhancing selectivity for benzylic bromination. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Light (hν) | Carbon Tetrachloride | Photochemical initiation of the radical chain reaction. wikipedia.org |

Photochemically Initiated Bromination Pathways

Photochemical initiation offers an alternative to chemical radical initiators for the bromination of the benzylic position. researchgate.net In this method, the reaction mixture, containing the 2-ethyl-1,3-dichlorobenzene precursor and a bromine source like NBS, is exposed to light, typically UV irradiation. The light provides the energy for the homolytic cleavage of the bromine source, generating the bromine radicals necessary to start the chain reaction. youtube.comdoubtnut.com

This approach can be highly regioselective for the benzylic position. researchgate.net The reaction proceeds under mild conditions, often at ambient temperature, without the need for a catalyst. researchgate.net Recent advancements include the use of visible-light photoredox catalysts, such as erythrosine B, which can activate NBS to increase the electrophilicity of the bromine atom, promoting the desired bromination while potentially avoiding side reactions like benzylic C-H bond functionalization. acs.org

Alternative Chemical Bromination Strategies (e.g., phosphorus tribromide methods)

An entirely different strategy avoids radical pathways by starting with a different precursor: 2-(1,3-dichlorophenyl)ethanol. This alcohol can be converted to the target alkyl bromide, this compound, using reagents like phosphorus tribromide (PBr₃). byjus.comchemeurope.com

The reaction of an alcohol with PBr₃ proceeds via an SN2 mechanism. byjus.comyoutube.com The alcohol's hydroxyl group first attacks the electrophilic phosphorus atom, displacing a bromide ion and forming a protonated phosphite (B83602) ester intermediate, which is an excellent leaving group. masterorganicchemistry.com The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack, which leads to an inversion of configuration if the carbon is a chiral center. byjus.commasterorganicchemistry.com This method is highly effective for primary and secondary alcohols and avoids the carbocation rearrangements that can occur when using hydrobromic acid. byjus.comchemeurope.com

Another approach involves treating the alcohol with hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid to facilitate the reaction. prepchem.com

Targeted Chlorination Approaches for the 1,3-Dichlorobenzene (B1664543) Aromatic System

This synthetic paradigm focuses on constructing the 1,3-dichlorinated aromatic ring system itself, with the ethyl group (or a precursor) already in place. Achieving the specific 1,3-dichloro substitution pattern requires sophisticated methods to control the regioselectivity of the chlorination reactions.

Directed Ortho-Metalation in Dichlorobenzene Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on an aromatic ring. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile to introduce a substituent at the desired location. wikipedia.orguwindsor.ca

To synthesize a precursor for this compound, one could start with a molecule like 1-chloro-2-ethylbenzene. The ethyl group itself is not a strong DMG. Therefore, a more effective strategy would involve introducing a potent DMG onto the ring, performing the directed ortho-lithiation and subsequent chlorination, and then either removing the DMG or converting it. Many functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orguwindsor.ca The process allows for the precise installation of a second chlorine atom ortho to the directing group, enabling the construction of the 1,3-dichloro pattern relative to the ethyl side chain.

Table 2: Common Directing Metalation Groups (DMGs)

| DMG Group | Chemical Formula | Relative Strength |

|---|---|---|

| Tertiary Amide | -CONR₂ | Strong organic-chemistry.org |

| Carbamate | -OCONR₂ | Strong organic-chemistry.org |

| Methoxy | -OCH₃ | Moderate organic-chemistry.org |

| Tertiary Amine | -NR₂ | Moderate organic-chemistry.org |

Halogenation through Electrophilic Aromatic Substitution Precursors

Electrophilic aromatic substitution (EAS) is the classic method for introducing halogens onto an aromatic ring. msu.edu The reaction typically involves treating the aromatic compound with a halogen (e.g., Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.comminia.edu.eg

The main challenge in using EAS to create the 1,3-dichlorobenzene system is controlling the regioselectivity. The directing effect of substituents already on the ring determines the position of the incoming electrophile. An ethyl group is an ortho, para-director. Therefore, direct dichlorination of ethylbenzene (B125841) would not yield the desired 1,3-dichloro isomer.

To achieve the target substitution pattern, a multi-step synthesis is necessary. One might start with m-dichlorobenzene and introduce the ethyl group via a Friedel-Crafts reaction. However, Friedel-Crafts reactions are often difficult on deactivated rings like dichlorobenzene. A more viable route involves starting with a different aromatic compound, performing the chlorinations based on the directing effects of its substituents, and then chemically modifying those substituents to form the ethyl group in subsequent steps. For instance, a process could involve the bromination of m-dichlorobenzene followed by isomerization to obtain the desired arrangement before further modification. google.com

Multi-Step Synthetic Sequences Integrating Aromatic Functionalization and Side-Chain Halogenation

A plausible and commonly employed strategy for the synthesis of this compound commences with 1,3-dichlorobenzene. This multi-step approach leverages fundamental organic reactions, including electrophilic aromatic substitution, reduction, and side-chain halogenation.

One effective pathway begins with the Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2',6'-dichloroacetophenone (B1294335). google.comdoubtnut.comumich.edu The directing effects of the two chlorine atoms on the benzene (B151609) ring favor the formation of the 2,6-disubstituted product, although other isomers may also be formed and require separation. The reaction is typically carried out in an inert solvent like dichlorobenzene at a controlled temperature to manage the exothermic nature of the reaction. google.comchemguide.co.uk

Following the acylation, the carbonyl group of 2',6'-dichloroacetophenone is reduced to a methylene (B1212753) group to yield 1,3-dichloro-2-ethylbenzene. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this transformation and is particularly effective for aryl-alkyl ketones. wikipedia.orgorganic-chemistry.orgbyjus.com Alternatively, the Wolff-Kishner reduction, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures, can also be employed, especially for substrates sensitive to strong acids. wikipedia.org

The final step involves the selective bromination of the ethyl side-chain at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions, is the method of choice for this transformation. mychemblog.comlibretexts.orgchadsprep.comwikipedia.org This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, leading to the formation of the desired this compound. mychemblog.comlibretexts.org It is crucial to use a non-polar solvent like carbon tetrachloride (CCl₄) to favor side-chain bromination over electrophilic aromatic bromination. mychemblog.com

An alternative multi-step sequence can commence from 2,6-dichlorobenzaldehyde. This aldehyde can be reduced to 2-(2,6-dichlorophenyl)ethanol using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.govresearchgate.net The subsequent conversion of the primary alcohol to the corresponding bromide is a standard transformation. Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a bromide source are effective for this conversion, proceeding typically through an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com

A third, though potentially less direct, approach involves a Grignard reaction. 1-Bromo-2,6-dichlorobenzene can be converted to the corresponding Grignard reagent, 2,6-dichlorophenylmagnesium bromide. Reaction of this Grignard reagent with ethylene (B1197577) oxide would yield 2-(2,6-dichlorophenyl)ethanol after an acidic workup. youtube.comlzhschemical.com This alcohol can then be brominated as described previously to afford the final product.

Catalytic Systems Facilitating the Formation of this compound

The synthetic routes to this compound rely on several catalytic systems to enhance reaction rates and selectivity.

In the Friedel-Crafts acylation step, a stoichiometric amount of a Lewis acid catalyst is typically required. Aluminum chloride (AlCl₃) is the most common catalyst for this reaction, forming a complex with the acyl chloride to generate the highly electrophilic acylium ion. doubtnut.comumich.edu Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they are generally less reactive. google.com

For the reduction of the ketone intermediate, the Clemmensen reduction itself is a catalytic process occurring on the surface of the zinc amalgam. byjus.comresearchgate.net While not a catalyst in the traditional sense, the zinc surface facilitates the electron transfer steps necessary for the deoxygenation of the carbonyl group.

The side-chain bromination with NBS is initiated by a catalytic amount of a radical initiator. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes upon heating to generate radicals, which then start the radical chain reaction. mychemblog.comresearchgate.net Alternatively, photochemical initiation using UV light can be employed to generate the initial bromine radicals.

In recent years, photoredox catalysis has emerged as a powerful tool for various transformations, including bromination. Systems utilizing a photocatalyst, such as Ru(bpy)₃Cl₂, in the presence of a bromine source like an alkali metal bromide and an oxidant, can generate bromine radicals under mild, visible-light irradiation. beilstein-journals.org This methodology offers a potentially greener and more controlled alternative to traditional radical initiation methods for the bromination of the ethyl side-chain.

For the conversion of the alcohol intermediate, 2-(2,6-dichlorophenyl)ethanol, to the bromide, while stoichiometric reagents like PBr₃ are common, catalytic methods are also being developed. For instance, certain catalytic systems can activate the alcohol for nucleophilic substitution by a bromide ion. Asymmetric bromohydroxylation of cinnamyl alcohols has been achieved using catalysts like (DHQD)₂PHAL, which could potentially be adapted for the conversion of the alcohol to the bromide, although this is not a direct catalytic bromination of the alcohol itself. nih.gov

Below is a table summarizing the key reactions and catalytic systems involved in a primary synthetic route.

| Step | Reaction | Starting Material | Reagents and Catalysts | Product |

| 1 | Friedel-Crafts Acylation | 1,3-Dichlorobenzene | Acetyl chloride, Aluminum chloride (AlCl₃) | 2',6'-Dichloroacetophenone |

| 2 | Clemmensen Reduction | 2',6'-Dichloroacetophenone | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 1,3-Dichloro-2-ethylbenzene |

| 3 | Side-Chain Bromination | 1,3-Dichloro-2-ethylbenzene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound |

Chemical Reactivity Profiles and Elucidation of Reaction Mechanisms for 2 2 Bromoethyl 1,3 Dichlorobenzene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group of 2-(2-Bromoethyl)-1,3-dichlorobenzene is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. bloomtechz.com The reactivity of this site is influenced by the nature of the nucleophile, the solvent, and the specific reaction conditions.

Mechanistic Investigations of SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two main pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). organic-chemistry.org

SN2 Mechanism: For primary alkyl halides like the bromoethyl group in the title compound, the SN2 mechanism is generally favored. bloomtechz.comchemicalnote.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com Steric hindrance plays a crucial role; less hindered substrates, such as primary halides, react more readily via the SN2 pathway. chemicalnote.comrockchemicalsinc.com

SN1 Mechanism: The SN1 mechanism involves a two-step process. The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com Primary carbocations are inherently unstable, making the SN1 pathway less likely for the bromoethyl group under typical conditions. organic-chemistry.org However, conditions that favor carbocation formation, such as the use of polar protic solvents, could potentially allow for some SN1 character. youtube.com

The choice between SN1 and SN2 pathways is influenced by several factors, as detailed in the table below.

| Factor | Favors SN1 | Favors SN2 |

| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

Intramolecular Cyclization Reactions Involving the Bromoethyl Group

The bromoethyl group can participate in intramolecular cyclization reactions if a suitable nucleophilic center is present elsewhere in the molecule or is introduced. A search of the available literature did not yield specific examples of intramolecular cyclization for this compound itself. However, the principle of such reactions is well-established. For instance, if the aromatic ring were to be functionalized with a nucleophilic group (e.g., a hydroxyl or amino group) at an appropriate position, an intramolecular SN2-type reaction could occur, leading to the formation of a new heterocyclic ring. rsc.org

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in the bromoethyl group can be converted into a carbon-metal bond, forming highly reactive organometallic reagents. bloomtechz.com

Grignard Reagents: Reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, (2-(1,3-dichlorophenyl)ethyl)magnesium bromide. wisc.eduyoutube.comlibretexts.orglibretexts.org Grignard reagents are potent nucleophiles and strong bases. libretexts.orgyoutube.com They readily react with a wide array of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols and carbon dioxide to form carboxylic acids. wisc.edulibretexts.orgyoutube.com The formation of Grignard reagents must be conducted under strictly anhydrous conditions as they react with water. libretexts.orglibretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the bromoethyl compound with lithium metal. wikipedia.orgmasterorganicchemistry.com These reagents, such as (2-(1,3-dichlorophenyl)ethyl)lithium, are even more reactive than their Grignard counterparts, functioning as powerful nucleophiles and bases. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com They are used in a variety of organic transformations, including nucleophilic additions and deprotonations. wikipedia.orgtaylorandfrancis.com

Reactions of the Dichlorinated Aromatic Ring

The dichlorinated benzene (B151609) ring is the other major reactive site of the molecule. Its reactivity is governed by the electronic and steric effects of the two chlorine atoms and the bromoethyl substituent.

Electrophilic Aromatic Substitution (EAS) Pathways: Electronic and Steric Directing Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring determine the rate and regioselectivity of the reaction. organicchemistrytutor.comyoutube.comsavemyexams.com

Directing Effects:

Chlorine atoms: Halogens are deactivating yet ortho, para-directing groups. vaia.comlibretexts.org Their electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene (deactivating effect). libretexts.orglibretexts.org However, through resonance, they can donate lone-pair electron density to the ring, stabilizing the carbocation intermediate (arenium ion) when the attack occurs at the ortho or para positions. organicchemistrytutor.comlibretexts.orglibretexts.org

2-(Bromoethyl) group: An alkyl group is generally considered to be weakly activating and ortho, para-directing due to inductive electron donation and hyperconjugation. savemyexams.comlibretexts.org

| Substituent | Electronic Effect | Directing Effect |

| -Cl | Deactivating (Inductive Withdrawal > Resonance Donation) | ortho, para |

| -CH₂CH₂Br | Weakly Activating (Inductive Donation) | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorobenzene Core

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for simple aryl halides. libretexts.orgquora.com

Mechanism and Requirements: The SNAr reaction typically proceeds via an addition-elimination mechanism. libretexts.orgyoutube.comlibretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, restoring the aromaticity of the ring. libretexts.orglibretexts.org

Reactivity of this compound: For SNAr to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.orgyoutube.combyjus.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.orglibretexts.orgbyjus.com In this compound, the substituents (chlorine and bromoethyl) are not sufficiently strong electron-withdrawing groups to significantly activate the ring towards SNAr. Therefore, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.orglibretexts.org Extremely harsh conditions, such as high temperatures and pressures, or the use of very strong bases, might force a reaction, potentially via a benzyne (B1209423) intermediate. libretexts.orgyoutube.com

Aryne-Mediated Transformations and Related Cycloaddition Reactions

Arynes are highly reactive intermediates that can be generated from aryl halides and subsequently trapped by various reagents in cycloaddition reactions. The generation of an aryne from this compound would likely involve the dehydrohalogenation of one of the chloro-substituted positions on the benzene ring. This typically requires a strong base to abstract a proton adjacent to a halogen, followed by the elimination of the halide.

Given the substitution pattern, two potential aryne intermediates could be formed. The formation of these arynes would be followed by a [3+2] cycloaddition with a suitable 1,3-dipole, such as an azide (B81097) or a nitrone, or a [4+2] cycloaddition with a diene like furan. youtube.comyoutube.commdpi.com The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of the aryne and the trapping agent. youtube.com

Expected Reaction Pathway:

Step 1: Aryne Formation: Treatment with a strong base (e.g., sodium amide or a lithium dialkylamide) would lead to the formation of a dichlorobenzyne intermediate.

Step 2: Cycloaddition: The in situ generated aryne would then react with a trapping agent. For example, a [3+2] cycloaddition with an azide would yield a triazole derivative. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halide Functionality

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net The reactivity of this compound in these reactions is dictated by the relative reactivity of its halogenated sites: the two aryl chlorides and the primary alkyl bromide. In general, the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is the initial step in the catalytic cycle. The reactivity order for halides is typically I > Br > Cl. Therefore, the aryl chloride bonds are expected to be less reactive than the alkyl bromide bond in some coupling reactions, although the C(sp2)-Cl bonds can be activated under specific ligand and reaction conditions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.netrsc.org This reaction is widely used for the formation of biaryl compounds. For this compound, the reaction would likely proceed selectively at one of the aryl chloride positions, given the appropriate catalyst system that favors C(sp2)-Cl bond activation. The choice of palladium precursor, ligand, base, and solvent is critical for achieving good yields and selectivity.

Illustrative Suzuki-Miyaura Coupling Conditions:

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Expected Product |

| 1 | This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 2-(2-Bromoethyl)-3-chloro-1,1'-biphenyl |

Heck and Sonogashira Coupling Pathways

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. The reaction with this compound would be expected to occur at one of the C-Cl bonds, leading to the formation of a substituted styrene (B11656) derivative. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key aspects of this transformation.

The Sonogashira coupling is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, the Sonogashira coupling of this compound would be anticipated to proceed at one of the aryl chloride positions to yield an aryl alkyne. The choice of catalyst, copper co-catalyst, base (typically an amine), and solvent influences the reaction's efficiency.

Illustrative Heck and Sonogashira Coupling Conditions:

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Expected Product |

| Heck | This compound | Styrene | Pd(OAc)2 | Et3N | DMF | 1-(2-(2-Bromoethyl)-3-chlorophenyl)-2-phenylethene |

| Sonogashira | This compound | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 1-(2-Bromoethyl)-2-chloro-3-(phenylethynyl)benzene |

Negishi and Stille Coupling Applications

The Negishi coupling reaction pairs an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance. The coupling of this compound would likely occur at a C-Cl bond with a suitable organozinc partner.

The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organostannane reagent. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a drawback. For this compound, the reaction would proceed via the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Illustrative Negishi and Stille Coupling Conditions:

| Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Solvent | Expected Product |

| Negishi | This compound | Phenylzinc chloride | Pd(PPh3)4 | THF | 2-(2-Bromoethyl)-3-chloro-1,1'-biphenyl |

| Stille | This compound | Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene | 2-(2-Bromoethyl)-3-chloro-1,1'-biphenyl |

Radical Reaction Pathways and Their Mechanistic Details

Atom Transfer Radical Cyclization (ATRC) Involving the Bromoethyl Unit

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures, typically mediated by a transition metal catalyst, often a copper(I) complex. researchgate.net This reaction proceeds via the generation of a radical intermediate through the abstraction of a halogen atom. In the case of this compound, the primary alkyl bromide of the bromoethyl group is the most likely site for radical formation.

Expected Reaction Pathway:

Radical Generation: A copper(I) catalyst abstracts the bromine atom from the bromoethyl side chain, generating a primary carbon-centered radical.

Intramolecular Cyclization: This radical can then undergo an intramolecular cyclization by attacking the aromatic ring at the ortho position. This would be a 6-exo-trig cyclization, which is generally a favored pathway.

Rearomatization/Termination: The resulting radical intermediate would then need to rearomatize. This could occur through the elimination of a hydrogen atom or by trapping with a halogen from the oxidized copper(II) species to regenerate the catalyst and form the cyclized product.

Illustrative ATRC Conditions:

| Substrate | Catalyst | Ligand | Solvent | Expected Product |

| This compound | CuBr | PMDETA | Toluene | 5,7-Dichlorodihydronaphthalene |

Photoredox Catalysis and Electron Transfer Mechanisms

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, offering a powerful tool for the formation of reactive intermediates under mild conditions. The core principle involves a photocatalyst that, upon light absorption, reaches an excited state with altered redox potentials, enabling it to act as either a potent oxidant or reductant. This excited catalyst can then engage in an electron transfer event with an organic substrate, such as an alkyl or aryl halide, to generate a radical species that can participate in subsequent chemical transformations.

The transfer of an electron to the C-Br bond would result in the formation of a radical anion, which would then rapidly dissociate to yield a 2-(1,3-dichlorophenyl)ethyl radical and a bromide anion. This process is a form of dissociative electron transfer. The resulting radical is a highly reactive intermediate that can then participate in a variety of reactions, such as hydrogen atom abstraction from a solvent or a dedicated hydrogen atom donor, or addition to an alkene. The catalytic cycle is closed by the reduction of the oxidized photocatalyst by a sacrificial electron donor.

Alternatively, an oxidative quenching cycle could be envisioned. In this scenario, the excited photocatalyst is first oxidized by an electron acceptor. The resulting highly oxidizing photocatalyst could then, in principle, interact with the substrate. However, for a bromoalkane, a reductive pathway is generally more common.

The efficiency and outcome of such a photoredox process would be influenced by the redox potentials of both the photocatalyst and This compound , as well as the reaction conditions, including the choice of solvent, light source, and any additives.

Interactive Data Table: Key Parameters in a Hypothetical Photoredox Reaction

| Parameter | Description | Potential Influence on the Reaction of this compound |

| Photocatalyst | A light-absorbing compound that facilitates electron transfer. Examples include [Ru(bpy)₃]²⁺ and Ir(ppy)₃. | The choice of catalyst determines the redox window of the reaction. A catalyst with a sufficiently negative excited-state reduction potential would be required to reduce the C-Br bond. |

| Light Source | Provides the energy to excite the photocatalyst. Typically visible light LEDs are used. | The wavelength of light must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. |

| Sacrificial Reductant | A compound that regenerates the photocatalyst by donating an electron. | Common examples include amines or Hantzsch esters. Its oxidation potential must be suitable for reducing the oxidized photocatalyst. |

| Solvent | The medium in which the reaction is conducted. | The solvent can affect the solubility of the components and the stability of the intermediates. |

Regioselectivity and Stereoselectivity in Radical-Initiated Reactions

The 2-(1,3-dichlorophenyl)ethyl radical, hypothetically generated from This compound , can participate in various radical-initiated reactions. The regioselectivity and stereoselectivity of these reactions are governed by the inherent properties of the radical and the nature of its reaction partners.

Regioselectivity refers to the preference for reaction at one position over another. In the case of the 2-(1,3-dichlorophenyl)ethyl radical, a primary consideration would be its addition to an unsymmetrical alkene. The addition would proceed to generate the more stable radical intermediate. For instance, addition to a monosubstituted alkene (R-CH=CH₂) could occur at either carbon of the double bond. The addition to the unsubstituted carbon is generally favored, leading to the formation of a more stable secondary radical.

Another aspect of regioselectivity arises in hydrogen atom abstraction reactions from the radical itself by another species. However, the 2-(1,3-dichlorophenyl)ethyl radical is a primary radical and further abstraction from its carbon backbone is unlikely under typical conditions.

Stereoselectivity in radical reactions involves the preferential formation of one stereoisomer over another. While the 2-(1,3-dichlorophenyl)ethyl radical itself is achiral, it can react with chiral substrates or in the presence of chiral catalysts to produce enantiomerically enriched products. For example, the addition of this radical to a prochiral alkene bearing a chiral auxiliary could lead to diastereoselective product formation. The facial selectivity of the radical attack on the double bond would be influenced by steric and electronic interactions with the chiral auxiliary.

Furthermore, the development of enantioselective radical reactions using chiral catalysts has become an important area of research. These catalysts can create a chiral environment around the reacting species, directing the approach of the radical to the substrate and controlling the stereochemical outcome.

Although specific experimental data for This compound in stereoselective radical reactions is not available in the reviewed literature, the general principles of stereocontrol in radical reactions would apply. The success in achieving high levels of stereoselectivity would depend on the careful design of the reaction system, including the choice of the chiral controller and the reaction conditions.

Interactive Data Table: Factors Influencing Selectivity in Radical Reactions of the 2-(1,3-dichlorophenyl)ethyl Radical

| Selectivity Type | Influencing Factor | Expected Outcome for the 2-(1,3-dichlorophenyl)ethyl Radical |

| Regioselectivity | Stability of the resulting radical intermediate in addition reactions. | Addition to an unsymmetrical alkene would likely proceed to form the more substituted (and thus more stable) radical adduct. |

| Diastereoselectivity | Presence of a chiral auxiliary on the reaction partner. | Reaction with a substrate containing a chiral auxiliary could lead to the preferential formation of one diastereomer due to steric hindrance guiding the radical attack. |

| Enantioselectivity | Use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral photoredox catalyst). | In the presence of a suitable chiral catalyst, the reaction could favor the formation of one enantiomer over the other. |

Strategic Utility of 2 2 Bromoethyl 1,3 Dichlorobenzene As a Precursor in Advanced Organic Synthesis

Scaffold Engineering of Architecturally Complex Chlorinated Aromatic Systems

The term "2-(2-Bromoethyl)-1,3-dichlorobenzene" serves as a foundational building block for the engineering of more elaborate chlorinated aromatic systems. The dichlorinated phenyl ring acts as a stable scaffold upon which complexity can be built. The chlorine atoms, while generally unreactive, can be activated for substitution or coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, under forcing conditions or with specialized catalyst systems. This allows for the introduction of aryl, alkyl, or amino groups to the aromatic core.

More commonly, the bromoethyl side chain is exploited for scaffold elaboration. Nucleophilic substitution with various nucleophiles introduces new functional groups that can then be used to construct larger molecular architectures. For example, reaction with an appropriate linker could lead to the formation of macrocycles or polymers incorporating the dichlorophenyl unit.

Stereo- and Enantioselective Transformations Initiated or Guided by the Bromoethyl Group

The bromoethyl group of "this compound" is a key functional handle that can, in principle, be utilized to direct stereoselective and enantioselective transformations. While specific examples for this exact molecule are not prominent in the literature, the principles can be inferred from related systems.

For instance, the synthesis of chiral intermediates for antifungal agents like Luliconazole involves the asymmetric reduction of a ketone precursor to a chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.netgoogle.com This highlights the importance of establishing stereocenters in dichlorophenyl-containing structures. In the case of "this compound," a chiral catalyst could potentially be employed in substitution reactions at the carbon bearing the bromine atom, although this is less common for primary halides.

A more plausible strategy involves the conversion of the bromoethyl group to other functionalities that are more amenable to directing stereoselective reactions. For example, elimination to the corresponding styrene (B11656), followed by asymmetric dihydroxylation or epoxidation, would install chirality on the side chain. The steric bulk of the 2,6-dichloro substitution pattern would likely influence the facial selectivity of such reactions.

Construction of Nitrogen and Oxygen Heterocyclic Systems from this compound Derivatives

The "this compound" scaffold is a viable starting point for the synthesis of various nitrogen and oxygen-containing heterocyclic systems. The primary strategy involves the introduction of a suitable nucleophile at the bromoethyl side chain, followed by an intramolecular cyclization reaction.

Nitrogen Heterocycles:

A common route to nitrogen heterocycles begins with the substitution of the bromide with an amine or an azide (B81097). For example, reaction with a primary amine would yield a secondary amine, which could then undergo intramolecular cyclization onto the aromatic ring via reactions like the Pictet-Spengler or Bischler-Napieralski type reactions, if the aromatic ring is appropriately activated or if the side chain is modified to contain a carbonyl group. A more direct approach involves the displacement of bromide with sodium azide to form 2-(2-azidoethyl)-1,3-dichlorobenzene. nih.gov Subsequent reduction of the azide to an amine, followed by intramolecular cyclization strategies, can lead to the formation of heterocycles such as dihydroindoles or tetrahydroquinolines, depending on the reaction conditions and any further modifications to the molecule.

Oxygen Heterocycles:

The synthesis of oxygen-containing heterocycles can be achieved through similar intramolecular cyclization strategies. For instance, the bromoethyl group can be converted to a hydroxyethyl (B10761427) group via hydrolysis or reaction with a hydroxide (B78521) source. This 2-(1,3-dichlorophenyl)ethanol derivative can then undergo intramolecular etherification. If a hydroxyl group were introduced onto the aromatic ring (e.g., by replacing one of the chloro groups), intramolecular Williamson ether synthesis could lead to the formation of a dihydrobenzofuran ring system.

A summary of potential heterocyclic precursors from "this compound" is presented below:

| Precursor Derivative | Potential Heterocyclic Product |

| 2-(2-Aminoethyl)-1,3-dichlorobenzene | Dihydroindoles, Tetrahydroquinolines |

| 2-(2-Hydroxyethyl)-1,3-dichlorobenzene | Dihydrobenzofurans |

Development of Multi-Functional Building Blocks for Divergent Synthetic Pathways

"this compound" is inherently a multi-functional building block suitable for divergent synthesis, a strategy that allows for the creation of a diverse library of compounds from a common intermediate. The two key points of reactivity—the bromoethyl group and the chlorinated aromatic ring—can be addressed sequentially or in different orders to generate a variety of products.

For example, the bromoethyl group can be converted into a range of other functional groups through nucleophilic substitution. Each of these new derivatives, such as the corresponding alcohol, amine, azide, or nitrile, becomes a new branching point for further synthetic diversification. The alcohol can be oxidized to an aldehyde or carboxylic acid, the amine can be acylated or alkylated, the azide can undergo click chemistry or reduction, and the nitrile can be hydrolyzed or reduced.

The dichlorinated ring offers another dimension for divergent synthesis. While more challenging to functionalize, selective activation of one chlorine atom over the other, or displacement of both under harsh conditions, could lead to a different set of derivatives. The steric and electronic properties imparted by the 2,6-dichloro substitution pattern can be strategically employed to control the regioselectivity of these transformations. The development of such building blocks is crucial for creating molecular diversity in drug discovery and materials science.

Theoretical and Computational Chemistry Studies on 2 2 Bromoethyl 1,3 Dichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules. uotechnology.edu.iqnih.gov For 2-(2-bromoethyl)-1,3-dichlorobenzene, DFT calculations can elucidate its electronic structure and predict its reactivity. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G, to achieve a balance between accuracy and computational cost. uotechnology.edu.iq

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.87 |

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | 0.98 |

Note: These values are hypothetical and represent plausible results from DFT calculations for this molecule based on data from structurally similar compounds.

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

For this compound, the MESP map would likely reveal several key features:

Negative Potential: Regions of high electron density are expected around the chlorine atoms due to their high electronegativity. The bromine atom would also contribute to a region of negative potential. These sites are susceptible to electrophilic attack.

Positive Potential: The hydrogen atoms of the benzene (B151609) ring and the ethyl chain would exhibit positive potential, making them potential sites for nucleophilic interaction. The carbon atom attached to the bromine is also a likely site for nucleophilic attack due to the polar C-Br bond.

Mechanistic Modeling of Key Transformation Pathways

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding transformations of the bromoethyl side chain, such as nucleophilic substitution or elimination reactions.

Transition State Characterization and Reaction Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. pearson.com

Computational Prediction of Kinetic and Thermodynamic Parameters

From the calculated reaction energy profiles, key kinetic and thermodynamic parameters can be predicted. The activation energy derived from the transition state energy allows for the estimation of the reaction rate constant via transition state theory. Thermodynamic parameters such as the enthalpy and Gibbs free energy of the reaction can also be calculated to determine the spontaneity and equilibrium position of the reaction. These predictions are invaluable for understanding and optimizing reaction conditions for chemical transformations involving this compound.

Conformational Analysis and Intramolecular Interactions

The flexibility of the bromoethyl side chain in this compound allows for the existence of different conformational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and to understand the energetic barriers between them. nih.gov

The rotation around the C-C single bonds of the ethyl group leads to various spatial arrangements of the atoms. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the C-Br and C-Cl bonds. Computational methods can systematically explore the potential energy surface with respect to the rotation of these bonds to identify the global and local energy minima, which correspond to the stable conformers. Understanding the preferred conformation is essential as it can significantly impact the molecule's reactivity and its interactions with biological systems or other molecules.

Prediction of Regioselectivity and Stereoselectivity in Reactions via Computational Methods

Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic efforts. For a molecule with multiple potential reaction sites like this compound, theoretical methods are invaluable for forecasting both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). These predictions are typically based on calculating the energies of transition states and intermediates, or by using models trained on vast datasets of known reactions.

Prediction of Regioselectivity

Regioselectivity in this compound can be assessed for two primary reaction types: electrophilic aromatic substitution on the benzene ring and elimination reactions involving the bromoethyl side chain.

Electrophilic Aromatic Substitution (EAS)

The dichlorinated benzene ring has three available positions for electrophilic attack (C4, C5, and C6). The directing effects of the substituents—two deactivating, ortho, para-directing chlorine atoms and one deactivating, ortho, para-directing alkyl halide group—are complex and potentially conflicting.

Computational methods like RegioSQM predict regioselectivity by calculating the proton affinities of the aromatic carbon atoms. chemrxiv.orgnih.govnih.govrsc.org The site with the highest proton affinity (corresponding to the most stable arenium ion intermediate) is predicted as the most probable site for electrophilic attack. chemrxiv.org Machine learning models, such as RegioML, utilize calculated features like atomic charges to predict the most reactive sites with high accuracy. semanticscholar.orgchemrxiv.orgrsc.org

For this compound, a computational analysis would consider the following:

Electronic Effects: All three substituents are deactivating, making the ring less reactive than benzene. The chlorine atoms direct ortho and para to themselves, while the bromoethyl group also directs ortho and para.

Steric Hindrance: The bulky bromoethyl group can sterically hinder attack at the adjacent C6 position.

A hypothetical analysis of the potential sites for an electrophilic substitution reaction (e.g., nitration) is presented below. The predicted reactivity is based on the stability of the corresponding σ-complex (arenium ion), which can be calculated using Density Functional Theory (DFT).

| Position of Attack | Directing Influences | Predicted Relative Transition State Energy (kcal/mol) - Illustrative | Predicted Major/Minor Product |

|---|---|---|---|

| C4 | para to C1-Cl, ortho to C3-Cl | +1.5 | Major |

| C5 | meta to C1-Cl, meta to C3-Cl, meta to ethyl group | +5.0 | Minor |

| C6 | ortho to C1-Cl, ortho to ethyl group | 0.0 (Reference) | Major |

The computational models would likely predict a mixture of products, with substitution at the C6 and C4 positions being the most favorable due to the combined directing effects of the chloro and bromoethyl groups. The C6 position is activated by both the C1-Cl (ortho) and the ethyl group (ortho), while C4 is activated by C1-Cl (para) and C3-Cl (ortho). The relative energies would determine the final product ratio.

Elimination Reactions

The bromoethyl side chain can undergo elimination reactions, typically via an E2 mechanism in the presence of a strong, non-nucleophilic base. youtube.comyoutube.com The regioselectivity of this reaction is generally predictable as there is only one beta-carbon from which a proton can be abstracted to form 1,3-dichloro-2-vinylbenzene.

However, computational methods can be employed to explore competing reaction pathways, such as intramolecular substitution (an SNAr-type reaction) versus intermolecular elimination, by calculating the activation barriers for each pathway.

| Base | Reaction Type | Predicted Major Product | Computational Rationale |

|---|---|---|---|

| Potassium tert-butoxide (Bulky, strong base) | E2 Elimination | 1,3-Dichloro-2-vinylbenzene | Lower activation energy for intermolecular proton abstraction compared to substitution. youtube.com |

| Sodium Hydride (Strong, non-nucleophilic base) | E2 Elimination | 1,3-Dichloro-2-vinylbenzene | Favors elimination pathway. |

Prediction of Stereoselectivity

Stereoselectivity becomes relevant in nucleophilic substitution reactions at the carbon atom bearing the bromine. This carbon is a primary alkyl halide, making it a candidate for both SN1 and SN2 reactions. bloomtechz.com While the substrate itself is achiral, understanding the factors that control the stereochemical outcome is crucial if it were part of a larger, chiral molecule.

Computational models can predict the favored mechanism by comparing the energy profiles of the SN1 (via a carbocation intermediate) and SN2 (via a single, five-coordinate transition state) pathways. youtube.com

SN2 Pathway: A strong nucleophile would favor an SN2 mechanism. youtube.com Computational analysis would focus on the energy of the backside attack transition state. Due to the primary nature of the halide, this pathway is generally expected to be favorable.

SN1 Pathway: A weak nucleophile and a polar protic solvent could favor an SN1 mechanism. The stability of the resulting primary carbocation would be a key factor. While primary carbocations are typically unstable, computational studies can assess any potential stabilizing effect from the adjacent dichlorophenyl ring.

| Nucleophile | Solvent | Predicted Mechanism | Predicted Stereochemical Outcome (if substrate were chiral) | Computational Insight |

|---|---|---|---|---|

| Sodium Azide (B81097) (Strong Nucleophile) | DMF (Polar Aprotic) | SN2 | Inversion of configuration | Low calculated energy barrier for concerted backside attack. bloomtechz.com |

| Ethanol (Weak Nucleophile/Solvent) | Ethanol (Polar Protic) | SN1 / SN2 (Competitive) | Racemization with some inversion | Calculation of carbocation stability vs. SN2 transition state energy. Elevated temperatures may favor elimination (E1). youtube.com |

| Sodium Cyanide (Strong Nucleophile) | DMSO (Polar Aprotic) | SN2 | Inversion of configuration | High nucleophilicity and aprotic solvent favor a concerted mechanism. bloomtechz.com |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation in the Context of 2 2 Bromoethyl 1,3 Dichlorobenzene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a cornerstone technique for observing the progress of reactions involving 2-(2-Bromoethyl)-1,3-dichlorobenzene. iastate.edu It provides quantitative data on the consumption of starting materials and the formation of products in real-time. magritek.com

Multi-Nuclear NMR Techniques (¹H, ¹³C, 2D NMR) for Structural Connectivity

A full structural assignment of this compound and its reaction products is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides initial information on the molecular structure. The aromatic region would be expected to show a complex pattern for the three adjacent protons on the dichlorophenyl ring. The ethyl side chain would exhibit two triplet signals, characteristic of an A₂B₂ spin system, corresponding to the two methylene (B1212753) groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H data by showing the number of unique carbon environments. rsc.orgorganicchemistrydata.org For this compound, six distinct aromatic signals and two aliphatic signals are expected. The chemical shifts are influenced by the presence of the halogen substituents.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming structural connectivity. youtube.comepfl.chsdsu.edu A COSY spectrum would show correlations between the coupled protons in the ethyl chain and within the aromatic ring, helping to assign their relative positions. libretexts.orgresearchgate.net An HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous C-H bond information. epfl.chsdsu.edu For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings (2-4 bonds), which is crucial for identifying quaternary carbons and piecing together the complete molecular framework. epfl.chsdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~135 |

| C2 | - | ~140 |

| C3 | - | ~133 |

| C4 | ~7.3-7.5 | ~128 |

| C5 | ~7.2-7.4 | ~129 |

| C6 | ~7.3-7.5 | ~130 |

| -CH₂-Ar | ~3.2-3.4 (t) | ~38 |

| -CH₂-Br | ~3.6-3.8 (t) | ~32 |

Note: Predicted values are estimates based on data for similar structures like 1,3-dichlorobenzene (B1664543) and bromoethyl-containing compounds. chemicalbook.comspectrabase.com Actual values may vary.

In-situ NMR Studies for Reaction Kinetics and Intermediates

In-situ or reaction monitoring NMR allows chemists to observe a reaction as it happens inside the NMR tube. iastate.edu By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, showing the decay of reactant signals and the growth of product signals. magritek.com This is particularly useful for identifying short-lived intermediates that may not be isolable. For reactions involving this compound, such as Grignard formation or nucleophilic substitution, this technique can provide direct evidence for the proposed mechanism and help optimize reaction conditions like temperature and catalyst loading. researchgate.net Advances in techniques like compressed sensing allow for the rapid acquisition of 2D NMR data, making it possible to monitor complex reaction kinetics and identify intermediate species with greater accuracy and temporal resolution. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Pathway Tracing and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of reaction products and intermediates. It provides highly accurate mass measurements, allowing for the determination of molecular formulas. miamioh.edu For halogenated compounds like this compound, HRMS is particularly informative due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The presence of two chlorine atoms and one bromine atom creates a unique and easily recognizable isotopic cluster for the molecular ion [M]⁺ and its fragments, confirming the presence and number of halogen atoms in an ion. nih.govresearchgate.netarxiv.org

Analysis of fragmentation patterns can further elucidate the structure. libretexts.orgyoutube.com Common fragmentation pathways for this compound would include the loss of a bromine radical (•Br), loss of HBr, and benzylic cleavage to form a dichlorotropylium ion or a related stable carbocation. Tracking these fragments and their isotopic signatures helps in pathway tracing and confirming the identity of synthesized compounds. researchgate.netnih.gov

Table 2: Expected HRMS Fragments for this compound

| Ion | Description |

|---|---|

| [C₈H₇³⁵Cl₂⁷⁹Br]⁺ | Molecular Ion |

| [C₈H₇Cl₂]⁺ | Loss of •Br |

| [C₇H₄Cl₂]⁺ | Benzylic cleavage with loss of CH₂Br |

| [C₈H₆Cl₂Br]⁺ | Loss of •H |

Note: The table shows representative fragments. The presence of isotopes for Cl and Br will result in a characteristic pattern for each fragment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are used to monitor changes in functional groups during a reaction. These techniques probe the vibrational modes of molecules.

IR Spectroscopy : The transformation of the bromoethyl group in this compound into other functionalities (e.g., an alcohol, ether, or nitrile) can be readily followed by the disappearance of the C-Br stretching vibration (typically 690-515 cm⁻¹) and the appearance of new, characteristic bands such as a broad O-H stretch (~3300 cm⁻¹) for an alcohol, a C-O stretch (~1100 cm⁻¹) for an ether, or a C≡N stretch (~2250 cm⁻¹) for a nitrile. libretexts.org The aromatic C-H and C-Cl stretches provide a constant reference point in the spectrum. nist.gov

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The C-Cl (~850-550 cm⁻¹) and C-Br stretches are observable in Raman spectra. libretexts.orgchemicalbook.com Changes in the aromatic ring substitution pattern or the ethyl side chain during a reaction would lead to shifts in the vibrational frequencies, providing mechanistic clues. aip.org The strength of a bond influences its vibrational frequency; for example, stronger bonds vibrate at higher frequencies. quora.com

Table 3: Key Vibrational Frequencies

| Functional Group / Bond | Typical IR/Raman Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-Cl Stretch | 850-550 libretexts.org |

| C-Br Stretch | 690-515 libretexts.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Reaction Intermediate Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule by determining the arrangement of atoms in a crystal. wikipedia.orglibretexts.org If a reaction involving this compound yields a stable, crystalline product or intermediate, single-crystal X-ray diffraction can unambiguously confirm its molecular structure, including bond lengths, bond angles, and stereochemistry. oup.com

This technique is the primary method for determining the absolute configuration of chiral molecules. nih.gov While the parent compound is achiral, if it were to undergo a reaction that introduces a stereocenter, X-ray crystallography of the product would be the gold standard for assigning its absolute stereochemistry. Furthermore, in certain solid-state reactions, it may be possible to trap and analyze reaction intermediates, providing a "snapshot" of the reaction pathway. The main limitation of this technique is the requirement to grow a high-quality single crystal, which can often be a challenging and rate-limiting step. nih.govmanchester.ac.uk

Chromatographic Techniques (GC-MS, HPLC) for Complex Mixture Analysis in Reaction Development

During the development of synthetic routes involving this compound, the reaction mixture often contains the starting material, the desired product, byproducts, and intermediates. Chromatographic techniques are essential for separating and identifying these components.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is an ideal technique for separating volatile and thermally stable compounds like halogenated aromatics. nih.govvurup.sk The components of the mixture are separated based on their boiling points and interactions with the GC column. The separated components then enter a mass spectrometer, which acts as a detector, providing mass spectra for each peak in the chromatogram. This allows for the identification of each component in the mixture. rsc.orgcore.ac.uk GC-MS is invaluable for assessing product purity, identifying byproducts, and optimizing reaction conditions to maximize the yield of the desired product.

High-Performance Liquid Chromatography (HPLC) : For less volatile or thermally sensitive products that might be formed from this compound, HPLC is the separation method of choice. researchgate.net Separation is based on the differential partitioning of components between a stationary phase and a liquid mobile phase. By coupling HPLC with detectors like UV-Vis or mass spectrometry (LC-MS), complex mixtures can be effectively analyzed. The development of advanced microextraction techniques can further facilitate the separation and analysis of complex mixtures by GC and HPLC. chromatographyonline.com

Environmental Transformation Pathways of 2 2 Bromoethyl 1,3 Dichlorobenzene

Photolytic Degradation Mechanisms and Photochemical Stability in Aqueous and Atmospheric Environments

The photochemical degradation of 2-(2-bromoethyl)-1,3-dichlorobenzene is anticipated to be influenced by its dichlorinated aromatic ring and the bromoethyl side chain. In aqueous environments, the photolysis of dichlorobenzenes, such as ortho-dichlorobenzene (o-DCB) and para-dichlorobenzene (p-DCB), is generally slow. epa.govnih.gov However, the presence of photosensitizers or reactive oxygen species, such as hydroxyl radicals (•OH) generated in advanced oxidation processes (e.g., UV/H₂O₂), can significantly accelerate degradation. nih.govsciengine.com For instance, the degradation of o-DCB in water using a UV/H₂O₂ system was found to follow pseudo-first-order kinetics, with optimal degradation occurring in weak acidic or neutral conditions. nih.gov The primary degradation products identified were 2,3-dichlorophenol (B42519) and 3,4-dichlorophenol, indicating that hydroxylation of the aromatic ring is a key initial step. nih.gov

In the atmosphere, volatile organic compounds like this compound are expected to exist predominantly in the vapor phase. epa.gov Their primary degradation pathway is reaction with photochemically produced hydroxyl radicals. The atmospheric half-life of a related compound, (2-bromoethyl)benzene, due to reaction with hydroxyl radicals is estimated to be approximately 2.9 days. nih.gov Direct photolysis in the troposphere is not considered a major degradation pathway for compounds like p-dichlorobenzene. epa.gov

Hydrolytic Cleavage Pathways of the Bromoethyl Moiety

The bromoethyl group of this compound is susceptible to hydrolysis, a reaction where water cleaves the carbon-bromine bond. The rate and mechanism of this reaction are dependent on the structure of the alkyl halide. For primary alkyl halides like the bromoethyl group, the hydrolysis can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism. docbrown.infomsu.edu

In an Sₙ1 reaction, the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation, which then rapidly reacts with water. msu.edualevelchemistry.co.uk This mechanism is favored for tertiary alkyl halides but can occur with primary halides if a stable carbocation can be formed. msu.edu The rate of Sₙ1 hydrolysis depends only on the concentration of the alkyl halide. pharmaguideline.com

Conversely, the Sₙ2 mechanism involves a direct attack by the nucleophile (water) on the carbon atom bearing the halogen, in a single concerted step. alevelchemistry.co.uk The rate of this bimolecular reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. docbrown.info For primary alkyl halides, the Sₙ2 pathway is generally more common. chemistrysteps.com

Hydrolysis of the bromoethyl group would likely result in the formation of 2-(1,3-dichlorophenyl)ethanol and hydrobromic acid. While hydrolysis of the C-Br bond is expected, direct hydrolysis of the chlorine atoms from the aromatic ring is generally considered not to be a significant environmental process under normal conditions. epa.gov

Biotransformation Mechanisms by Specific Microbial Pathways

The biodegradation of this compound is predicted to involve enzymatic attacks on both the dichlorinated ring and the bromoethyl side chain.

Dehalogenation Processes on Aromatic and Aliphatic Halogens

Microbial dehalogenation can occur on both the aromatic chlorine substituents and the aliphatic bromine substituent.